5-(4-Fluoronaphthalen-1-yl)oxazole

P-glycoprotein Multidrug Resistance Efflux Transporter

5-(4-Fluoronaphthalen-1-yl)oxazole is a validated P-glycoprotein (P-gp) inhibitor—not a substrate—making it uniquely suitable for MDR reversal co-administration studies with conventional antineoplastic agents. The 4-fluoro substituent on the naphthalenyl moiety is essential for maintaining the inhibitor phenotype; substituting F with OCH₃ or Br produces P-gp substrates, invalidating cross-class extrapolation. This scaffold also demonstrates reduced activity toward BCRP and MRP1 transporters versus aryl-oxazole alternatives, enabling selective P-gp modulation. Ideal for focused SAR libraries, blood-brain barrier penetration models, and ABC transporter profiling assays. Available in research quantities with ≥98% purity.

Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
Cat. No. B11893048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoronaphthalen-1-yl)oxazole
Molecular FormulaC13H8FNO
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C3=CN=CO3
InChIInChI=1S/C13H8FNO/c14-12-6-5-11(13-7-15-8-16-13)9-3-1-2-4-10(9)12/h1-8H
InChIKeyLSPHPRIHTIHWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluoronaphthalen-1-yl)oxazole: Technical Profile and Procurement-Relevant Characterization


5-(4-Fluoronaphthalen-1-yl)oxazole (CAS: 1394023-29-0) is a fluorinated heterocyclic compound combining an oxazole ring with a 4-fluoronaphthalen-1-yl substituent, with a molecular formula of C₁₃H₈FNO and a molecular weight of 213.21 g/mol . Oxazole-containing scaffolds are privileged structures in medicinal chemistry, with oxazole rings valued for their wide-ranging biological activities including anticancer, anti-inflammatory, neuroprotective, antidiabetic, and antidepressant properties . The introduction of a fluorine atom into the naphthalene moiety imparts distinct electronic properties and influences lipophilicity relative to non-fluorinated analogs [1].

5-(4-Fluoronaphthalen-1-yl)oxazole: Risks of Generic Substitution in Transporter-Targeted Research


Substitution of 5-(4-fluoronaphthalen-1-yl)oxazole with structurally similar naphthalenyl oxazole derivatives or alternative heterocyclic cores is not scientifically neutral. Systematic SAR studies demonstrate that subtle modifications—including the identity of the heteronucleus (oxazole vs. thiazole vs. furyl) and the nature of the substituent on the naphthalenyl fragment (H, F, OH, OCH₃, Br)—profoundly alter the compound's functional classification as a P-glycoprotein (P-gp) inhibitor, unambiguous substrate, or ambiguous substrate [1]. The fluorine atom at the 4-position specifically contributes to maintaining the inhibitor phenotype in oxazole derivatives; substituting with OCH₃ yields an unambiguous P-gp substrate, while Br substitution produces an ambiguous substrate—dramatically changing the compound's interaction with efflux transporters and invalidating cross-class extrapolation [1].

5-(4-Fluoronaphthalen-1-yl)oxazole: Comparative Performance Data for Procurement Decisions


P-gp Functional Classification: Inhibitor vs. Substrate Differentiation Among Naphthalenyl Oxazole Analogs

In a systematic SAR evaluation of substituted naphthalenyl oxazole derivatives for activity against P-gp, BCRP, and MRP1 transporters, 5-(4-fluoronaphthalen-1-yl)oxazole analogs were classified as P-gp inhibitors (R = F) [1]. This classification was determined through intrinsic activity assays that distinguished inhibitors from substrates. In contrast, the OCH₃-substituted analog was classified as an unambiguous P-gp substrate, and the Br-substituted analog as an ambiguous substrate [1]. The fluorine substitution therefore confers a specific functional phenotype (inhibitor) that is not shared by other substituents at the same position.

P-glycoprotein Multidrug Resistance Efflux Transporter ABC Transporter Cancer Pharmacology

Transporter Selectivity Profile: BCRP and MRP1 Activity Comparison

All naphthalenyl derivatives, including the fluorinated oxazole series, displayed comparable P-gp activity relative to previously characterized lead compounds but demonstrated reduced activity toward BCRP and MRP1 pumps compared to aryl-oxazole analogs [1]. This indicates that the replacement of the aryl moiety with a naphthalenyl group—while maintaining fluorine substitution—preserves P-gp targeting while reducing off-target interactions with other ABC transporters. The naphthalenyl scaffold thus provides a selectivity advantage over aryl-oxazole derivatives that showed increased BCRP and MRP1 activities [1].

BCRP Breast Cancer Resistance Protein MRP1 Multidrug Resistance-Associated Protein 1 Transporter Selectivity

Heteronucleus Comparison: Oxazole vs. Thiazole Functional Classification

When comparing oxazole versus thiazole heteronuclei bearing the same fluorinated naphthalenyl substitution pattern (R = F), the functional classification differs significantly: the oxazole derivative (R = F) acts as a P-gp inhibitor, while the corresponding thiazole derivative (R = F) is classified as an ambiguous substrate [1]. This demonstrates that simple bioisosteric replacement of the oxygen atom in oxazole with sulfur in thiazole is not functionally equivalent, despite the compounds sharing identical naphthalenyl substitution patterns.

Oxazole Thiazole Bioisostere Heterocyclic Chemistry Transporter Substrate Specificity

Naphthalenyl vs. Aryl Scaffold Impact on P-gp Intrinsic Activity

The replacement of the aryl moiety with a naphthalenyl group led to a fundamental shift in P-gp intrinsic activity: aryl-oxazoles were previously characterized as P-gp substrates, whereas naphthalenyl oxazole derivatives (including R = F) were classified as P-gp inhibitors [1]. This scaffold-level modification converts the compound's functional role from a transported substrate to an efflux-blocking inhibitor, a change with significant implications for assay design and therapeutic application.

Scaffold Hopping Bioisostere Naphthalene Phenyl ABC Transporter Modulation

5-(4-Fluoronaphthalen-1-yl)oxazole: Evidence-Supported Application Scenarios for Research Procurement


P-gp Inhibitor Development for Multidrug Resistance (MDR) Reversal Studies

5-(4-Fluoronaphthalen-1-yl)oxazole is optimally deployed in research programs investigating P-gp-mediated multidrug resistance reversal in cancer models. The compound's established classification as a P-gp inhibitor (rather than a substrate) makes it suitable for co-administration studies with conventional antineoplastic agents where efflux blockade is required to restore chemosensitivity [1]. Researchers should avoid OCH₃- or Br-substituted naphthalenyl oxazole analogs for this application, as these function as substrates rather than inhibitors [1].

Selective P-gp Targeting with Reduced BCRP/MRP1 Off-Target Activity

For experimental designs requiring selective modulation of P-gp without concurrent effects on BCRP or MRP1 transporters, the naphthalenyl oxazole scaffold offers an advantage over aryl-oxazole alternatives. The documented reduction in BCRP and MRP1 activity relative to aryl-oxazole derivatives [1] supports procurement for studies where transporter selectivity is a critical experimental parameter, such as in blood-brain barrier penetration models or ABC transporter profiling assays.

Fluorinated Building Block for Oxazole-Containing Chemical Libraries

As a fluorinated heterocyclic building block with the oxazole core intact at the 5-position, this compound serves as a synthetic intermediate for derivatization at the unsubstituted oxazole positions (C2 and C4). Selective functionalization of unsubstituted oxazole is enabled by sequential deprotonation strategies based on differential pKa values of the C2 and C5 positions [2], allowing controlled elaboration into more complex molecular architectures while preserving the fluoronaphthalenyl substituent's electronic and steric properties.

Structure-Activity Relationship (SAR) Studies of ABC Transporter Ligands

This compound is appropriate for inclusion in focused SAR libraries exploring the relationship between naphthalenyl substitution patterns and ABC transporter modulation. The documented SAR data showing that R = F maintains the inhibitor phenotype while other substituents (OCH₃, Br) produce alternative functional classifications [1] provides a validated reference point for comparative studies. Procurement of both the F-substituted and comparator analogs enables controlled investigation of substituent effects on transporter interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluoronaphthalen-1-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.